Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate

説明

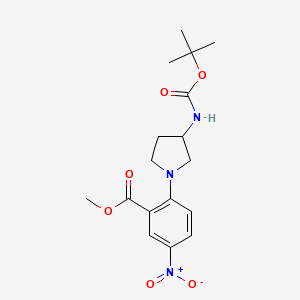

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is a complex organic compound that features a nitrobenzoate ester linked to a pyrrolidine ring, which is further modified with a tert-butoxycarbonyl-protected amino group

特性

IUPAC Name |

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)18-11-7-8-19(10-11)14-6-5-12(20(23)24)9-13(14)15(21)25-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPUKPJVMBHDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132515 | |

| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-23-0 | |

| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinyl]-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate typically involves multiple steps:

Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions.

Formation of the Nitrobenzoate Ester: The nitrobenzoate ester is formed by esterification of the corresponding nitrobenzoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using a strong base such as sodium hydroxide.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Common Reagents and Conditions

Oxidation: Palladium on carbon, hydrogen gas.

Substitution: Sodium hydroxide, water.

Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products

Reduction: Amino derivative of the compound.

Hydrolysis: Carboxylic acid derivative.

Deprotection: Free amine derivative.

科学的研究の応用

The compound is classified with several hazard codes including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate safety measures should be taken when handling this substance.

Medicinal Chemistry

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is primarily investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of novel therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. For instance, modifications to the nitro group have shown enhanced cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound in cancer drug discovery.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.

Example Reactions:

- Nucleophilic Substitution : The nitro group can be reduced to an amino group, facilitating further functionalization.

- Coupling Reactions : It can participate in coupling reactions to form larger, more complex organic structures.

Material Science

In material science, this compound is being studied for its potential use in creating advanced materials, such as polymers with tailored properties.

Application: Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or improved solubility.

Data Table: Comparative Analysis of Applications

作用機序

The mechanism of action of Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with target proteins or enzymes . The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .

類似化合物との比較

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar tert-butoxycarbonyl-protected amino group and is used in similar synthetic applications.

tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share the BOC protection strategy.

Uniqueness

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate is unique due to the combination of a nitrobenzoate ester and a pyrrolidine ring with a protected amino group. This structural combination provides versatility in synthetic applications and potential biological activity .

生物活性

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate, also known by its CAS number 1242268-00-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring, a nitro group, and a tert-butoxycarbonyl (Boc) protecting group. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with similar structures have exhibited potent antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription .

Enzyme Inhibition

Inhibitors targeting bacterial topoisomerases are crucial in developing new antibiotics. Compounds like this compound may act as dual inhibitors of DNA gyrase and topoisomerase IV, showing promising in vitro efficacy against Gram-positive and Gram-negative bacteria .

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Formation of the Ester : The carboxylic acid group is esterified using methanol and an acid catalyst.

- Nitro Group Introduction : The nitro group is introduced through electrophilic substitution on the aromatic ring.

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited bacterial growth in vitro. The research showed that these compounds could reduce bacterial load significantly in murine models of infection, indicating their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-5-nitrobenzoate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine and benzoate moieties. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine’s amine via reaction with Boc anhydride under basic conditions (e.g., DIPEA in THF) to prevent side reactions .

- Nitro Group Installation : Nitration of the benzoate precursor using mixed acid (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration or decomposition .

- Coupling : Linking the Boc-protected pyrrolidine to the nitrobenzoate via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-mediated Buchwald-Hartwig amination) .

- Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., Boc group signals at δ 1.4 ppm for tert-butyl protons), HPLC (purity >95%), and HRMS (e.g., exact mass verification for C₁₈H₂₄N₃O₆) .

Q. How does the nitro group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The nitro group at the 5-position of the benzoate acts as both an electron-withdrawing group (EWG) and a directing group.

- Reactivity : Enhances electrophilic substitution at the 4-position of the benzene ring, enabling further functionalization (e.g., reduction to amine for bioconjugation).

- Stability : The nitro group may decompose under harsh acidic/basic conditions or high temperatures (>150°C), requiring careful optimization in reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc group stability during multi-step synthesis?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA) but stable under basic or neutral conditions. Contradictions arise when:

- Unexpected Cleavage : Occurs in polar aprotic solvents (e.g., DMF) at elevated temperatures. Mitigate by using milder conditions (e.g., room temperature) or alternative protecting groups (e.g., Fmoc) for sensitive steps .

- Validation : Monitor Boc retention via FT-IR (C=O stretch ~1680 cm⁻¹) or TLC (visualization with ninhydrin for free amines) .

Q. What strategies optimize regioselectivity when modifying the pyrrolidine ring?

- Methodological Answer : Regioselectivity challenges arise due to the pyrrolidine’s conformational flexibility. Solutions include:

- Steric Control : Use bulky reagents (e.g., Boc₂O) to favor substitution at the less hindered 3-position of pyrrolidine .

- Catalytic Asymmetry : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective functionalization .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide synthetic routes .

Q. How can conflicting solubility data for this compound in polar solvents be reconciled?

- Methodological Answer : Solubility discrepancies stem from variations in crystallinity or solvent purity.

- Standardization : Pre-dry solvents (e.g., molecular sieves for DMSO) and use sonication to disrupt crystal lattice forces.

- Co-solvents : Add 10% v/v ethanol to DMSO to enhance solubility without destabilizing the Boc group .

Key Research Considerations

- Advanced Analytics : Combine X-ray crystallography for structural validation and LC-MS/MS for stability studies in biological matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。